molecular formula C7H14ClNO B2680002 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride CAS No. 2138160-47-9

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride

Cat. No. B2680002
CAS RN: 2138160-47-9
M. Wt: 163.65
InChI Key: ZFNITBJIBIGVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Bioconjugation in Aqueous Media

The mechanism of amide formation between carboxylic acid and amine in aqueous media, using carbodiimide hydrochloride (EDC) as a case study, shows the potential of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in bioconjugation. Hydrogels with different carboxyl group locations were used to understand how EDC reacts with carboxyl groups, showing its stability in neutral and higher pH regions and its reactivity towards cyclizable carboxylic acids to produce amides when amine compounds are present (Nakajima & Ikada, 1995).

Synthesis of Extended Amines

The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides demonstrates the capability of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in creating extended amine structures. These compounds were prepared in significant yields and made available as N-Fmoc-protected derivatives, indicating their usefulness in the synthesis of novel amines and amino acids (Kozhushkov et al., 2010).

Diastereo- and Enantioselective Synthesis

The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination highlights the relevance of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in producing biologically active compounds with high selectivity. This method emphasizes the enhanced reactivity of strained trisubstituted alkenes and provides a pathway to synthesize complex structures with multiple substituents and stereocenters (Feng et al., 2019).

Cyclization and C-H Insertion Reactions

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride's utility is further showcased in intramolecular cyclopropanation and C-H insertion reactions involving metal carbenoids generated from cyclopropenes. This area of research underscores the versatile reactivity of cyclopropenes in the presence of transition metal catalysts, providing a route to synthesize diverse heterocycles and carbocycles with high efficiency and selectivity (Archambeau et al., 2015).

Asymmetric Organocatalysis

The asymmetric organocatalysis of the 4 + 3 cycloaddition reaction using 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride demonstrates its potential in creating enantiomerically enriched cycloaddition products. This represents a significant advancement in the field of organocatalysis, offering a method to achieve high yields and enantiomeric excess in the synthesis of complex organic compounds (Harmata et al., 2003).

properties

IUPAC Name

4-cyclopropyloxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNITBJIBIGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyloxolan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.